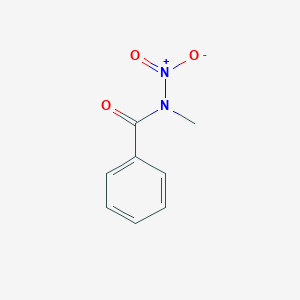

Benzamide, N-methyl-N-nitro-

CAS No.: 59476-39-0

Cat. No.: VC19570376

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59476-39-0 |

|---|---|

| Molecular Formula | C8H8N2O3 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | N-methyl-N-nitrobenzamide |

| Standard InChI | InChI=1S/C8H8N2O3/c1-9(10(12)13)8(11)7-5-3-2-4-6-7/h2-6H,1H3 |

| Standard InChI Key | SRLCOESMFONMEJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)C1=CC=CC=C1)[N+](=O)[O-] |

Introduction

Structural and Nomenclature Analysis

Chemical Identity

Benzamide, N-methyl-4-nitro- (IUPAC name: N-methyl-4-nitrobenzamide) consists of a benzamide backbone modified with a methyl group (-CH) on the amide nitrogen and a nitro group (-NO) at the fourth position of the aromatic ring . The structural formula is represented as , with a planar geometry stabilized by resonance between the amide and nitro groups .

Isomeric Variations

While the para-nitro derivative (4-nitro) is most commonly reported , meta- (3-nitro) and ortho- (2-nitro) isomers are also documented. For instance, N-methyl-3-nitrobenzamide (CAS 3400-26-8) exhibits a nitro group at the meta position, altering its electronic and steric properties . Substituent positioning significantly impacts reactivity and biological activity, as demonstrated in comparative studies of nitrobenzamide derivatives .

Synthesis and Manufacturing

Nickel-Catalyzed Carbonylation

A prominent synthesis route involves nickel-catalyzed carbonylation of aryl halides with N-methylformamide. In one protocol, Ni(OAc)·4HO and NaOMe facilitate the reaction between 1-bromobenzene and N-methylformamide at 110°C, yielding N-methylbenzamide intermediates, which are subsequently nitrated to introduce the nitro group . This method achieves moderate yields (70–80%) and is scalable for industrial production .

Lithiation and Tin Hydride Mediation

Alternative approaches employ lithiation reactions. For example, tributyltin hydride (BuSnH) and nBuLi react with N,N-dimethylbenzamide at -40°C to generate N-methylbenzamide precursors, followed by nitration using concentrated nitric acid . This method offers precise control over regioselectivity but requires stringent temperature conditions .

Table 1: Synthesis Methods for N-methyl-4-nitrobenzamide

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nickel catalysis | Ni(OAc), NaOMe, N-methylformamide | 110°C, 10 hours | 70–80 | |

| Lithiation | BuSnH, nBuLi | -40°C, 4 hours | 60–65 |

Physicochemical Properties

Thermal Stability

N-methyl-4-nitrobenzamide exhibits a melting point of 196–198°C, with decomposition observed above 300°C . In contrast, the meta-nitro isomer (N-methyl-3-nitrobenzamide) melts at 109–110°C, highlighting the influence of substituent positioning on lattice stability .

Solubility and Partitioning

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but readily dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Its logP (octanol-water partition coefficient) of 1.72 suggests moderate lipophilicity, enabling membrane permeability in biological systems .

Table 2: Physical Properties of N-methyl-4-nitrobenzamide

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 180.16 g/mol | |

| Melting point | 196–198°C | |

| LogP | 1.72 | |

| Solubility in DMSO | >50 mg/mL |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d): δ 2.98 (s, 3H, CH), 7.85–8.30 (m, 4H, aromatic) .

-

C NMR (DMSO-d): δ 29.8 (CH), 123.9–149.5 (aromatic carbons), 166.7 (C=O) .

Infrared (IR) Spectroscopy

Key absorptions include at 1675 cm and at 1520 cm . The absence of N-H stretches (3300–3500 cm^{-1) confirms N-methylation .

Biological Activity and Applications

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Benzamide derivatives, including N-methyl-4-nitrobenzamide, inhibit PARP, an enzyme critical for DNA repair. In human fibroblasts, 10 μM benzamide prevented carcinogen-induced neoplastic transformation by augmenting poly(ADP-ribosyl)ation during early S-phase, suggesting therapeutic potential in oncology .

Anticancer Studies

Methylazoxymethanol acetate, a structurally related compound, demonstrated potent transforming activity at non-toxic doses, which was mitigated by co-administration of benzamide derivatives . This synergy highlights nitrobenzamides as adjuvants in chemotherapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume